molecular formula C9H6N2O B181435 2,7-Naphthyridine-4-carbaldehyde CAS No. 10273-40-2

2,7-Naphthyridine-4-carbaldehyde

Cat. No. B181435
CAS RN: 10273-40-2
M. Wt: 158.16 g/mol
InChI Key: RPMGSMBPOIFFKN-UHFFFAOYSA-N
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Description

2,7-Naphthyridine-4-carbaldehyde is a class of heterocyclic compounds containing a fused system of two pyridine rings . Compounds containing the 2,7-naphthyridine scaffold have been isolated from plants and various marine organisms . The molecular formula of 2,7-Naphthyridine-4-carbaldehyde is C9H6N2O .


Synthesis Analysis

The synthesis of 2,7-Naphthyridine derivatives has been reported in several studies . For instance, a series of novel 2,7-naphthyridines derivatives were synthesized and explored for their spectrum and biological properties . The synthesis involved the reaction of 1-methyl piperidin-4-one with CS2, malononitrile, and triethylamine .


Molecular Structure Analysis

The molecular structure of 2,7-Naphthyridine-4-carbaldehyde consists of a fused system of two pyridine rings . The average mass is 158.157 Da and the monoisotopic mass is 158.048019 Da .


Chemical Reactions Analysis

2,7-Naphthyridine-4-carbaldehyde can undergo various chemical reactions. For instance, it can be used as a starter in the synthesis of heterocyclic compounds such as the thieno [2,3-c] [2,7]naphthyridines moiety .

Scientific Research Applications

Synthetic Chemistry Applications 2,7-Naphthyridine-4-carbaldehyde and its derivatives play a crucial role in synthetic chemistry. For instance, a scalable synthesis of 3-Hydroxy-1,5-naphthyridine-4-carbaldehyde was described by Li et al. (2010), demonstrating the compound's utility in producing N,N-dimethyl enamine intermediates through specific reactions (Li et al., 2010). Similarly, Kumar et al. (2010) synthesized 2-Chloro-1,8-naphthyridines-3-carbaldehyde, showcasing its transformation into different functionalities and its antimicrobial activity (Kumar et al., 2010).

Fluorescence and Photophysical Studies The fluorescence properties of 2,7-Naphthyridine-4-carbaldehyde derivatives have been extensively studied. Yue et al. (2017) developed a Schiff-base fluorescent probe based on 1,8-naphthyridine for Al3+, highlighting its selectivity and potential for sensing applications (Yue et al., 2017). Patil et al. (2011) investigated the fluorescence properties of pyrazolo[3,4-h][1,6]naphthyridine in binding with bovine serum albumin (BSA), demonstrating its utility in studying protein interactions (Patil et al., 2011).

Antitumor and Antimicrobial Activities The derivatives of 2,7-Naphthyridine-4-carbaldehyde have shown promising antitumor and antimicrobial activities. Fu et al. (2015) synthesized novel functionalized 1,8-naphthyridine derivatives and evaluated their antiproliferative properties against cancer cells, indicating their potential as antitumor agents (Fu et al., 2015).

Applications in Organic Electronics Several studies have focused on the potential applications of 2,7-Naphthyridine-4-carbaldehyde derivatives in organic electronics. For example, Rudys and Čikotienė (2008) synthesized 3-aryl-4-iodobenzo[b][1,6]naphthyridines, which could be used as starting materials for more complex polyaromatic systems in OLEDs (Rudys & Čikotienė, 2008).

properties

IUPAC Name

2,7-naphthyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O/c12-6-8-5-11-4-7-3-10-2-1-9(7)8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMGSMBPOIFFKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CN=CC(=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00467174
Record name 2,7-naphthyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Naphthyridine-4-carbaldehyde

CAS RN

10273-40-2
Record name 2,7-naphthyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00467174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Wójcicka - Current Organic Chemistry, 2021 - ingentaconnect.com
2,7-Naphthyridine is one of the six structural isomers of pyridopyridine. Biological investigations have shown that these compounds have a broad spectrum of activity. They have been …
Number of citations: 5 www.ingentaconnect.com
AD Thomas, CV Asokan - Journal of the Chemical Society, Perkin …, 2001 - pubs.rsc.org
Vilsmeier–Haack reaction of 2-arylpropan-2-ols proceeds with multiple iminoalkylations leading to the formation of conjugated iminium salts which on ammonium acetate-induced …
Number of citations: 2 pubs.rsc.org
D Jiang, S Wang - The Journal of Organic Chemistry, 2021 - ACS Publications
A cerium(III)-catalyzed oxidative cyclization of kynuramine and ynones has been reported as a key reaction in the total synthesis of marine pentacyclic pyridoacridine alkaloids featuring …
Number of citations: 4 pubs.acs.org

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